5,7-dimethyl-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
5,7-dimethyl-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused imidazo-pyrimidine ring system with various substituents, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyrimidine and α-haloketones under basic conditions.
Introduction of substituents: The methyl and phenyl groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation, using suitable reagents and catalysts.
Final amination step: The N-(2-methylphenyl) group can be introduced through nucleophilic substitution reactions using appropriate amines and coupling agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the existing functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents and catalysts such as aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
5,7-dimethyl-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and properties.
Benzimidazole derivatives: These compounds have a similar fused ring system but with different nitrogen positions, resulting in distinct chemical and biological characteristics.
Uniqueness
5,7-dimethyl-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine is unique due to its specific substituents and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C21H20N4 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
5,7-dimethyl-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C21H20N4/c1-14-9-7-8-12-18(14)23-20-19(17-10-5-4-6-11-17)24-21-22-15(2)13-16(3)25(20)21/h4-13,23H,1-3H3 |
InChI Key |
LXYYVJGLXIZXAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C(=CC(=N3)C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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